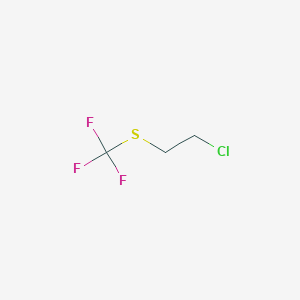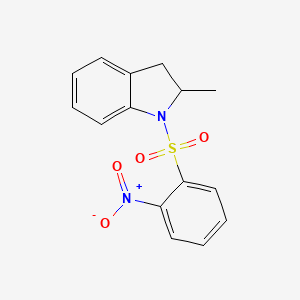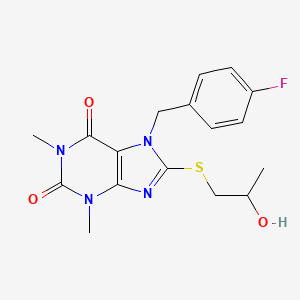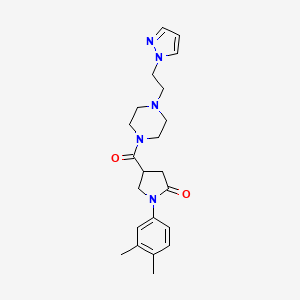
1-Chloro-2-(trifluoromethylthio)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(trifluoromethylthio)ethane, also known as CF3CH2SCl, is a colorless liquid with a pungent odor. It is widely used as a reagent in organic synthesis due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Agricultural Fungicides
A study by Ji et al. (2017) outlines an efficient method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of prothioconazole, a promising agricultural fungicide. The process, characterized by high yield and purity, demonstrates the compound's potential in the synthesis of chemically stable and effective fungicides for agricultural use (H. Ji et al., 2017).
Development of Electrophilic Trifluoromethylthiolating Reagents
Research by Shao et al. (2015) introduced new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents that facilitate the late-stage introduction of the trifluoromethylthio group into drug molecules. This advancement is crucial for enhancing drug molecule's cell membrane permeability and chemical stability, showcasing the role of 1-Chloro-2-(trifluoromethylthio)ethane in medicinal chemistry innovation (X. Shao et al., 2015).
Environmental Remediation
A study by Zhou et al. (2007) explored the use of TiO2 nanotubes for the solid-phase extraction of DDT and its metabolites from environmental water samples, indicating the compound's potential in environmental remediation efforts. The research underscores the importance of novel nanomaterials in detecting and removing persistent organic pollutants from water sources, highlighting the environmental applications of this compound (Qingxiang Zhou et al., 2007).
Enhancement of Organic Electronics
A study by Mohapatra et al. (2016) on molybdenum complexes with unsymmetrical electron-poor dithiolene ligands, including those derived from this compound, demonstrated their utility as p-dopants in organic electronics. This research contributes to the development of more soluble p-dopants for enhancing the efficiency of organic electronic devices (Swagat K. Mohapatra et al., 2016).
Catalytic Dechlorination and Biodegradation for Groundwater Treatment
Luo et al. (2021) developed a synergistic platform for the co-removal of groundwater contaminants, including 1,4-dioxane, 1,1,1-trichloroethane (TCA), and trichloroethene (TCE), via catalytic dechlorination followed by biodegradation. This study illustrates the compound's application in addressing complex environmental pollution challenges, particularly in groundwater remediation (Yihao Luo et al., 2021).
Safety and Hazards
1-Chloro-2-(trifluoromethylthio)ethane is a substance that should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this substance. It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Eigenschaften
IUPAC Name |
1-chloro-2-(trifluoromethylsulfanyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3S/c4-1-2-8-3(5,6)7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQNKOJNJFWSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2768818.png)
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B2768819.png)
![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2768821.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide](/img/structure/B2768822.png)



![N-(2,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2768830.png)

![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2768832.png)


![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B2768839.png)
